Enhanced Proteolytic Stability in Resulting Peptides vs. Non-Methylated Aspartic Acid Residues
Incorporation of N-methylated amino acids, such as the residue derived from Boc-N-Me-Asp(OMe)-OH, dramatically increases the half-life of peptides in the presence of proteases compared to sequences with standard aspartic acid residues. In a study on the antimicrobial peptide Anoplin, substitution with N-methyl amino acids increased stability against trypsin and chymotrypsin degradation by a factor of 10^4 to 10^6 compared to the native, non-methylated sequence [1]. Similarly, a somatostatin cyclopeptidic analogue saw its enzymatic half-life increase fivefold from 15.5±2 minutes to 74±6 minutes upon multiple N-methylations [2].
| Evidence Dimension | Proteolytic Stability (Half-life Increase) |
|---|---|
| Target Compound Data | Protease resistance increased 10^4 - 10^6 fold (class effect for N-methyl peptides) |
| Comparator Or Baseline | Native (non-N-methylated) peptide sequence |
| Quantified Difference | Increase in stability by 10^4-10^6 times; half-life extension from ~15.5 min to ~74 min |
| Conditions | In vitro proteolysis assays using trypsin and chymotrypsin for Anoplin analogs; unspecified for somatostatin analog |
Why This Matters
This evidence demonstrates that N-methylation is a powerful, quantifiable strategy for increasing the serum half-life of therapeutic peptides, a critical parameter for drug development.
- [1] Liu, T., Zhu, N., Zhong, C., Zhu, Y., Gou, S., Chang, L., Bao, H., Liu, H., Zhang, Y., & Ni, J. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Peptides, 133, 170393. View Source
- [2] Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. View Source
